REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5]([NH:7][NH2:8])=[O:6])[CH2:4][CH2:3]1.[C:9](Cl)(Cl)=[O:10]>C(OCC)(=O)C>[CH3:1][C:2]1([C:5]2[O:6][C:9](=[O:10])[NH:8][N:7]=2)[CH2:4][CH2:3]1
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Name
|
|
Quantity
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54 g
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Type
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reactant
|
Smiles
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CC1(CC1)C(=O)NN
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residual solid crystallized from ether-hexane (1:5)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)C1=NNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |